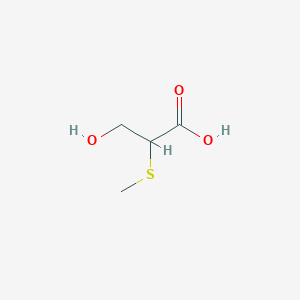
3-Hydroxy-2-(methylsulfanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(methylsulfanyl)propanoic acid is an organic compound with the molecular formula C4H8O3S It is characterized by the presence of a hydroxyl group, a carboxyl group, and a methylsulfanyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-(methylsulfanyl)propanoic acid with a hydroxylating agent under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may be catalyzed by a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast can be genetically engineered to produce this compound from renewable resources such as glucose or glycerol. This method is advantageous due to its sustainability and lower environmental impact compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-2-(methylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
- Oxidation of the hydroxyl group can yield 3-oxo-2-(methylsulfanyl)propanoic acid.
- Reduction of the carboxyl group can produce 3-hydroxy-2-(methylsulfanyl)propanol.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(methylsulfanyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study metabolic pathways involving sulfur-containing amino acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and metabolic processes. The methylsulfanyl group can undergo redox reactions, affecting cellular redox balance and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxypropanoic acid: Lacks the methylsulfanyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-(methylsulfanyl)propanoic acid: Similar structure but different positioning of the hydroxyl group, leading to different reactivity and applications.
3-Hydroxy-2-methylpropanoic acid: Lacks the sulfur atom, resulting in different chemical properties and uses.
Uniqueness: 3-Hydroxy-2-(methylsulfanyl)propanoic acid is unique due to the presence of both a hydroxyl group and a methylsulfanyl group on the same carbon backbone. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
828936-63-6 |
|---|---|
Molekularformel |
C4H8O3S |
Molekulargewicht |
136.17 g/mol |
IUPAC-Name |
3-hydroxy-2-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C4H8O3S/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7) |
InChI-Schlüssel |
OAUQEINGFLJPHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


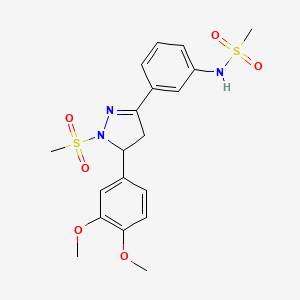
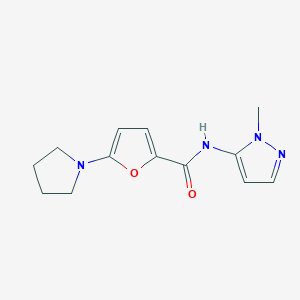
![2-Methyl-2-[2-(2-phenylpropylamino)ethylamino]propan-1-ol](/img/structure/B14208700.png)
![Morpholine, 4-[1-ethyl-1-(2-thienyl)propyl]-](/img/structure/B14208704.png)
![N-[(1S)-2-oxocyclopentyl]butanamide;hydrochloride](/img/structure/B14208709.png)
![5-Oxido-2,8-diphenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione](/img/structure/B14208713.png)
![2-({2-[(2-Aminophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14208715.png)
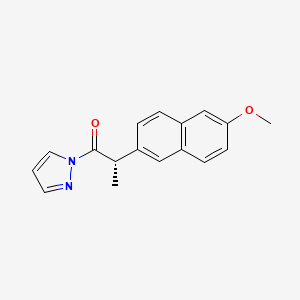
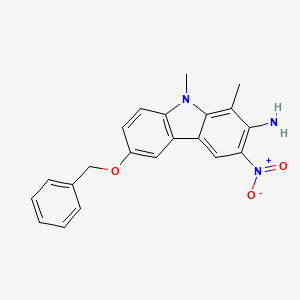
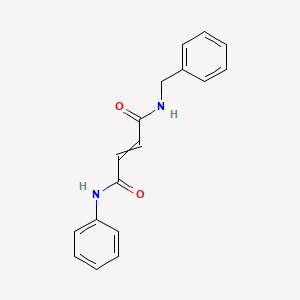
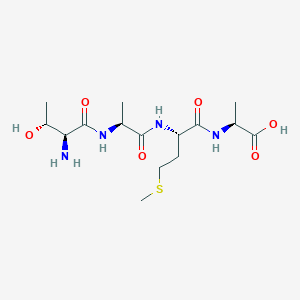
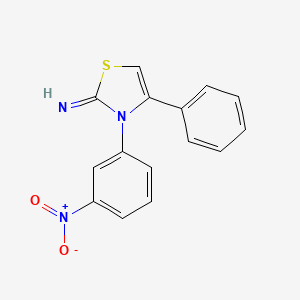
![3-[2-(1,3-Thiazol-5-yl)hydrazinylidene]-2H-1-benzopyran-2,4(3H)-dione](/img/structure/B14208735.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-phenyl-](/img/structure/B14208743.png)
